ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 537668-78-3
VCID: VC4311353
InChI: InChI=1S/C27H22N4O4S/c1-2-35-26(34)17-12-14-18(15-13-17)28-22(32)16-36-27-30-23-20-10-6-7-11-21(20)29-24(23)25(33)31(27)19-8-4-3-5-9-19/h3-15,29H,2,16H2,1H3,(H,28,32)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Molecular Formula: C27H22N4O4S
Molecular Weight: 498.56

ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

CAS No.: 537668-78-3

Cat. No.: VC4311353

Molecular Formula: C27H22N4O4S

Molecular Weight: 498.56

* For research use only. Not for human or veterinary use.

ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate - 537668-78-3

Specification

CAS No. 537668-78-3
Molecular Formula C27H22N4O4S
Molecular Weight 498.56
IUPAC Name ethyl 4-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C27H22N4O4S/c1-2-35-26(34)17-12-14-18(15-13-17)28-22(32)16-36-27-30-23-20-10-6-7-11-21(20)29-24(23)25(33)31(27)19-8-4-3-5-9-19/h3-15,29H,2,16H2,1H3,(H,28,32)
Standard InChI Key DNBPTJOOMVJJGN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53

Introduction

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidoindole core, introduction of the thioacetamido group, and attachment of the benzoate ester. Specific synthesis routes might involve condensation reactions, nucleophilic substitutions, or other methods common in heterocyclic chemistry.

Potential Applications and Research Findings

While specific research findings on this exact compound are not available, related compounds with pyrimidine and indole structures have shown potential in pharmaceutical applications, such as anticancer, antiviral, and antibacterial agents. The presence of a thioacetamido group could enhance interactions with biological targets, such as enzymes or receptors.

Potential ApplicationDescription
Anticancer AgentsPyrimidine derivatives have been explored for their ability to inhibit cancer cell growth.
Antiviral AgentsIndole-based compounds have shown activity against various viruses by interfering with viral replication mechanisms.
Antibacterial AgentsThe combination of pyrimidine and indole structures may exhibit antibacterial properties by targeting bacterial enzymes or membranes.

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